2-(2-bromo-4-methylphenoxy)-N'-[(3-methylthien-2-yl)methylene]acetohydrazide
2-(2-bromo-4-methylphenoxy)-N'-[(3-methylthien-2-yl)methylene]acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1026821
InChI:
InChI=1S/C15H15BrN2O2S/c1-10-3-4-13(12(16)7-10)20-9-15(19)18-17-8-14-11(2)5-6-21-14/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+
SMILES:
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CS2)C)Br
Molecular Formula:
C15H15BrN2O2S
Molecular Weight:
367.3 g/mol
2-(2-bromo-4-methylphenoxy)-N'-[(3-methylthien-2-yl)methylene]acetohydrazide
CAS No.:
Cat. No.: VC1026821
Molecular Formula: C15H15BrN2O2S
Molecular Weight: 367.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrN2O2S |
|---|---|
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | 2-(2-bromo-4-methylphenoxy)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C15H15BrN2O2S/c1-10-3-4-13(12(16)7-10)20-9-15(19)18-17-8-14-11(2)5-6-21-14/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+ |
| Standard InChI Key | QZDMEJRCJICTIE-CAOOACKPSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CS2)C)Br |
| SMILES | CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CS2)C)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CS2)C)Br |
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